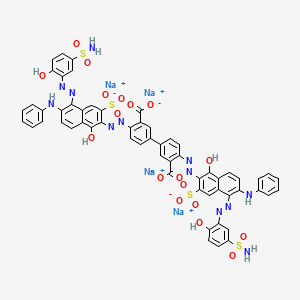
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4,4'-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 5-(aminosulfonyl)-2-hydroxyaniline, followed by coupling with 1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl. This intermediate product is then further reacted with (1,1’-Biphenyl)-3,3’-dicarboxylic acid under controlled conditions to form the final compound. The reaction conditions usually require acidic or basic environments, specific temperatures, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial methods often involve the use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. This ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction typically produces amines
Scientific Research Applications
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and studies.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects through its interaction with various molecular targets. The azo groups in the compound can interact with proteins and enzymes, altering their activity. The aromatic rings provide stability and facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4,4’-dicarboxylic acid: Similar in structure but lacks the azo groups, resulting in different reactivity and applications.
4,4’-Diaminobiphenyl-2,2’-disulfonic acid: Contains sulfonic acid groups but differs in the positioning of functional groups, affecting its properties.
Uniqueness
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its combination of multiple azo groups and aromatic rings, providing distinct color properties and reactivity. This makes it particularly valuable in dye and pigment industries, as well as in scientific research applications where specific interactions and stability are required.
Properties
CAS No. |
72139-19-6 |
|---|---|
Molecular Formula |
C58H38N12Na4O18S4 |
Molecular Weight |
1411.2 g/mol |
IUPAC Name |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.4Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;;;/q;4*+1/p-4 |
InChI Key |
HZBZVANMAXZCDZ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


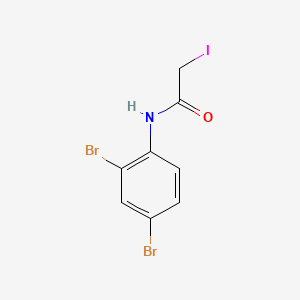

![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

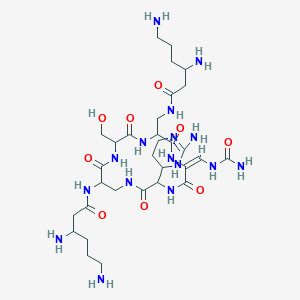
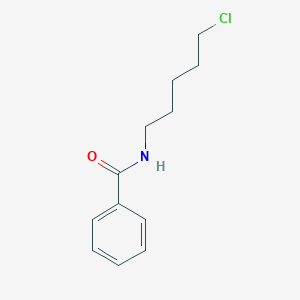
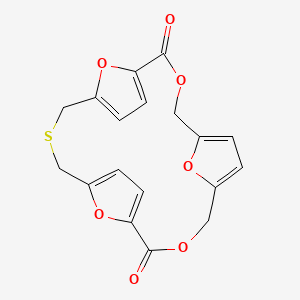
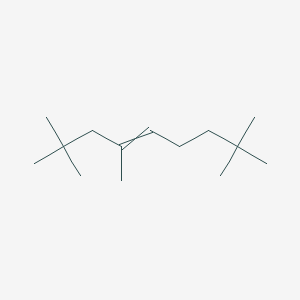
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
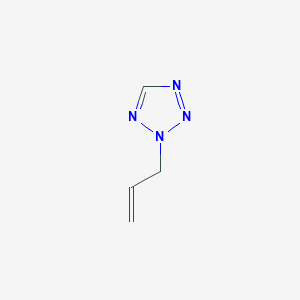
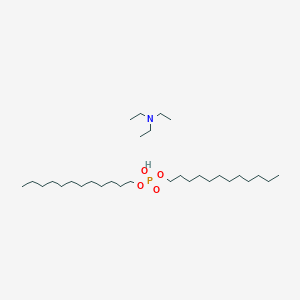
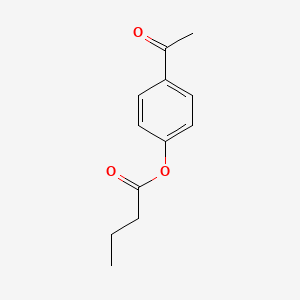
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
